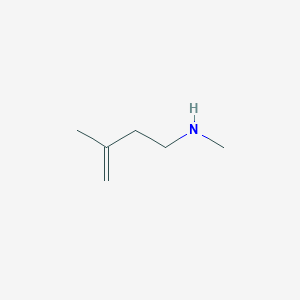

N,3-Dimethylbut-3-en-1-amine

Description

N,3-Dimethylbut-3-en-1-amine is a tertiary enamine characterized by a but-3-en-1-amine backbone with methyl substituents on the nitrogen atom and the third carbon (adjacent to the double bond). For instance, N-butyl-N,3-dimethylbut-3-en-1-amine (CAS 61308-06-3) shares a similar core structure but includes a butyl group on the nitrogen. This compound has a molecular formula of C₁₀H₂₁N, a molecular weight of 155.28 g/mol, and is utilized in biochemical and pharmaceutical intermediates . The presence of the alkene group and alkyl substituents influences its reactivity and physical characteristics, such as boiling point and solubility.

Properties

CAS No. |

112213-03-3 |

|---|---|

Molecular Formula |

C6H13N |

Molecular Weight |

99.17 g/mol |

IUPAC Name |

N,3-dimethylbut-3-en-1-amine |

InChI |

InChI=1S/C6H13N/c1-6(2)4-5-7-3/h7H,1,4-5H2,2-3H3 |

InChI Key |

MPVXLKULHPREFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCNC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are compared based on substituents, molecular weight, and applications:

Note: N,3-Dimethylbut-3-en-1-amine is inferred from analogs; exact data is unavailable in the evidence.

Physical Property Trends

- Molecular Weight : Larger substituents (e.g., benzyl, butyl) increase molecular weight and reduce volatility.

- Boiling Points : Branched amines (e.g., diisopentylamine) exhibit lower boiling points than linear analogs due to reduced surface area .

- Solubility: Polar groups (e.g., amines) enhance water solubility, while nonpolar substituents (e.g., benzyl) favor organic solvents .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : N-butyl-N,3-dimethylbut-3-en-1-amine is highlighted for its role in synthesizing bioactive molecules, leveraging its alkene for functionalization .

- Catalysis : Simpler analogs like N-methyl-3-buten-1-amine serve as ligands in asymmetric catalysis due to their compact structure .

- Material Science : Benzyl-substituted enamines are explored in conductive polymers, where aromaticity improves electron delocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.